

Application Notes and Protocols: Quantification of Bacterial Adhesion with INT Formazan

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Compound of Interest

Compound Name: INT Formazan

Cat. No.: B1147712

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These application notes provide a detailed overview and protocol for the quantification of bacterial adhesion to various surfaces using 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT). This colorimetric assay offers a straightforward and rapid method to assess the number of viable adherent bacteria, making it a valuable tool in microbiology, materials science, and the development of antimicrobial and anti-adhesive technologies.

Principle of the Method

The quantification of bacterial adhesion using INT is based on the metabolic activity of viable bacteria.^{[1][2]} INT, a water-soluble tetrazolium salt with a pale yellow color, is reduced by the dehydrogenase enzymes of metabolically active bacteria.^{[1][3]} This reduction process, which occurs through the acceptance of electrons from the bacterial electron transport chain, results in the formation of a water-insoluble, purple-colored compound called formazan.^{[1][3]} The intensity of the purple color is directly proportional to the number of viable bacteria, allowing for spectrophotometric quantification after elution of the formazan crystals.^{[1][2]}

Applications

- **Screening of Anti-Adhesive Materials:** This method is effective for evaluating the efficacy of anti-adhesive coatings on various surfaces, such as textiles and medical devices.^[1]

- **Biocidal Activity Assessment:** The assay can be adapted to assess the biocidal properties of materials by quantifying the reduction in viable bacteria.[1]
- **Biofilm Research:** It can be used to quantify bacterial adhesion, a critical early step in biofilm formation.
- **Drug Development:** The protocol is suitable for high-throughput screening of compounds that inhibit bacterial adhesion.

Advantages of the INT Formazan Assay

- **Rapidity and Simplicity:** The assay is less time-consuming compared to traditional methods like colony-forming unit (CFU) counting.[4]
- **No Need for Bacterial Release:** It does not require the detachment of bacteria from the surface, which can be a challenging and variable step.[1]
- **High-Throughput Potential:** The microplate-based format allows for the simultaneous analysis of multiple samples.[5]
- **Quantification of Viable Bacteria:** The assay specifically measures metabolically active bacteria, providing a more accurate representation of the viable bacterial load.[4]

Quantitative Data Summary

The following tables summarize quantitative data derived from studies utilizing the **INT formazan** assay for bacterial adhesion.

Table 1: Correlation between Bacterial Concentration and **INT Formazan** Absorbance

Bacterial Species	Initial Optical Density (OD600)	Corresponding Bacterial Density (CFU/cm ²)	Resulting Absorbance (OD490)
Pseudomonas aeruginosa	4.0	7.5×10^8	~1.2
Staphylococcus aureus	2.0	1.8×10^8	~0.6

Data adapted from studies on polyester textiles.[\[1\]](#)

Table 2: Detection Limits of the **INT Formazan** Assay

Bacterial Species	Lower Detection Limit (CFU)	Upper Detection Limit (CFU)
Pseudomonas aeruginosa	2.5×10^6	9.4×10^8
Staphylococcus aureus	1.0×10^6	3.3×10^8

Detection limits may vary depending on the substrate and specific experimental conditions.[\[1\]](#)

Experimental Protocols

This section provides a generalized protocol for the quantification of bacterial adhesion on a solid substrate. Optimization of incubation times, reagent concentrations, and washing steps may be necessary for different bacterial species and materials.

Materials

- Bacterial culture of interest
- Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
- Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution

- 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) solution (e.g., 0.5 mg/mL in growth medium or PBS)[1][3]
- Dimethyl sulfoxide (DMSO)[1][3]
- Sterile multi-well plates (e.g., 6-well or 24-well)
- Substrate material to be tested (e.g., textile swatches, coupons of medical-grade plastic)
- Spectrophotometer or microplate reader capable of measuring absorbance at 470-490 nm. [1][3]

Protocol for Quantification of Bacterial Adhesion

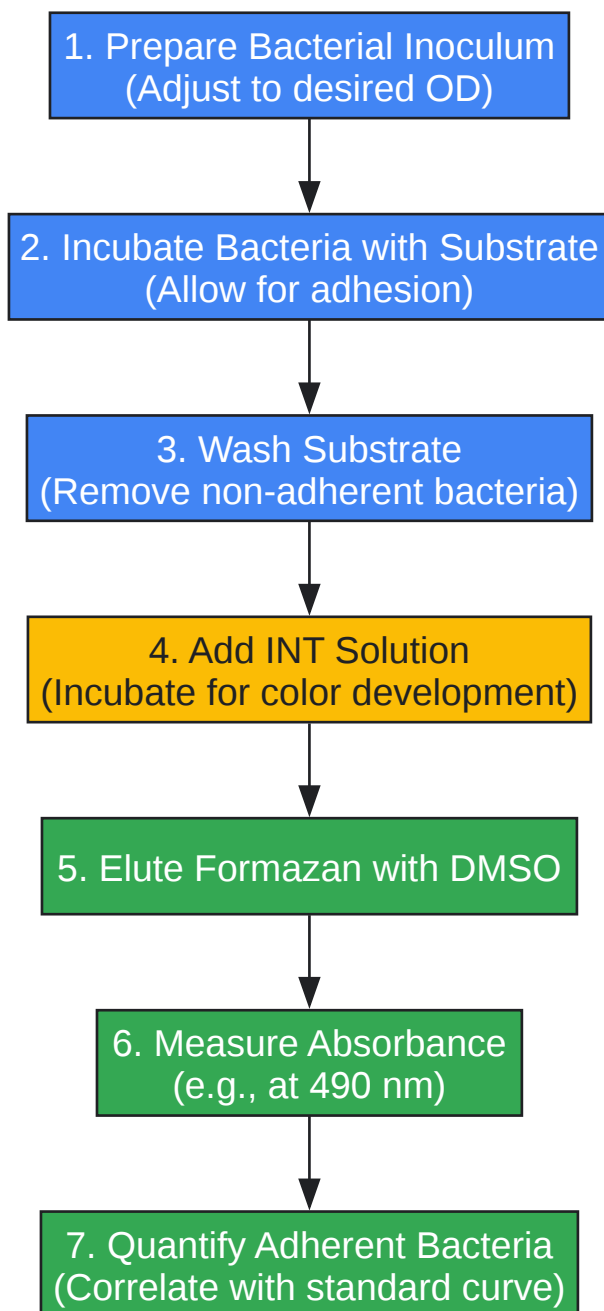
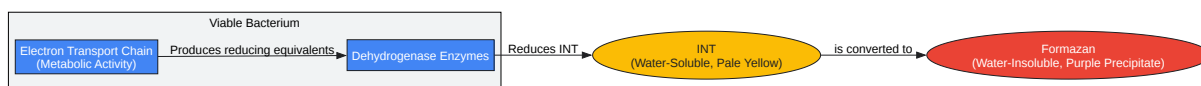
- Preparation of Bacterial Inoculum:
 - Culture the desired bacterial strain in an appropriate liquid medium to the late exponential growth phase.
 - Harvest the bacterial cells by centrifugation and wash them with PBS or 0.9% NaCl solution.
 - Resuspend the bacterial pellet in the appropriate medium and adjust the optical density (e.g., OD600 of 0.2) to achieve the desired bacterial concentration.[1]
- Bacterial Adhesion Step:
 - Place the sterile substrate samples into the wells of a multi-well plate.
 - Add the prepared bacterial suspension to each well, ensuring the substrate is fully submerged.
 - Incubate the plate under conditions that promote bacterial adhesion (e.g., 1 hour at 33°C with gentle agitation).[1]
- Washing Step:
 - Carefully remove the bacterial suspension from each well.

- Wash the substrates three times with PBS or 0.9% NaCl solution to remove loosely bound bacteria. This can be done with gentle shaking for a few minutes for each wash.[\[1\]](#)
- INT Staining:
 - Add the INT solution to each well containing the washed substrates.[\[1\]](#)
 - Incubate at 37°C for 30 minutes to 4 hours, allowing for the development of the purple formazan crystals.[\[1\]](#)[\[3\]](#) The optimal incubation time should be determined empirically.
- Elution of Formazan:
 - Remove the INT solution.
 - Add a sufficient volume of DMSO to each well to fully submerge the substrate.[\[1\]](#)
 - Pipette the DMSO repeatedly over the substrate to ensure complete dissolution of the formazan crystals.[\[1\]](#) Heating to approximately 105°C for 5 minutes can aid in complete extraction.[\[3\]](#)
- Quantification:
 - Transfer the DMSO eluate to a cuvette or a new microplate well.
 - Measure the absorbance at 490 nm using a spectrophotometer, with DMSO as the blank.[\[1\]](#)
- Data Analysis:
 - The absorbance values are directly proportional to the number of viable adherent bacteria.
 - For absolute quantification, a standard curve can be generated by correlating the absorbance of formazan with known bacterial cell numbers (determined by CFU plating) under the same assay conditions.[\[1\]](#)

Protocol for Generating a Standard Curve

- Prepare serial dilutions of the bacterial culture with known cell concentrations (determined by CFU plating).[\[1\]](#)
- Add a defined volume of each bacterial dilution directly to the substrate material.
- Proceed with the INT staining, formazan elution, and absorbance measurement steps as described above.[\[1\]](#)
- Plot the absorbance values against the corresponding CFU counts to generate a standard curve. This curve can then be used to determine the number of adherent bacteria in experimental samples based on their absorbance readings.

Visual Representations



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